Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Overview of Pyrrolopyridine Isomers and Their Research Relevance
The positional arrangement of the nitrogen atom in the pyridine (B92270) ring and the fusion pattern with the pyrrole (B145914) ring give rise to six distinct isomers of pyrrolopyridine. mdpi.comnih.gov This structural diversity is a key factor in their broad pharmacological relevance, as each isomer presents a unique three-dimensional shape and electronic distribution, allowing for tailored interactions with biological targets. researchgate.net
These scaffolds are considered "privileged structures" in medicinal chemistry because they can interact with a wide variety of biological receptors and enzymes. mdpi.com The pyrrole and pyridine rings themselves are important pharmacophores found in many approved drugs. mdpi.com Consequently, their fusion into a single molecule has led to the development of compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govrsc.org For instance, drugs like Vemurafenib and Pexidartinib, which are used in cancer therapy, contain a pyrrolopyridine scaffold. nih.gov Furthermore, derivatives of pyrrolo[3,2-c]pyridine have shown potential as candidates for anticancer and anti-arthritic drugs by inhibiting FMS kinase. researchgate.netnih.gov
Below is a table summarizing the six isomers of pyrrolopyridine.
| Isomer Name | Alternative Name |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole (B1209526) |
| 1H-Pyrrolo[2,3-c]pyridine | 6-Azaindole (B1212597) |
| 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole (B1197152) |
| 1H-Pyrrolo[3,4-b]pyridine | 2-Azaizoindole |
| 1H-Pyrrolo[3,4-c]pyridine | 5-Azaizoindole |
This table is generated based on the common isomeric forms of pyrrolopyridines. mdpi.comnih.gov
Academic Significance of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate within Heterocyclic Chemistry
Within the family of pyrrolopyridines, this compound holds particular academic significance, primarily as a versatile synthetic intermediate. Its structure, featuring the 5-azaindole core with a methyl carboxylate group at the 2-position of the pyrrole ring, makes it a valuable building block for the construction of more complex, polycyclic molecules.
The reactivity of this compound allows for various chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions. The pyrrole and pyridine rings can undergo substitution reactions, allowing for the introduction of diverse functional groups. These modifications are crucial in structure-activity relationship (SAR) studies, where chemists systematically alter the structure of a lead compound to optimize its biological activity. researchgate.net
A key area of research involving this compound is the synthesis of novel kinase inhibitors for cancer therapy. nih.gov For example, the 1H-pyrrolo[3,2-c]pyridine scaffold has been used to design inhibitors of the colchicine-binding site on tubulin, which are potent anticancer agents. nih.gov Researchers have synthesized series of derivatives starting from related pyrrolo[3,2-c]pyridine intermediates to explore their antitumor activities against various cancer cell lines. nih.gov The academic pursuit of such derivatives is driven by the need for new therapeutic agents that can overcome resistance to existing cancer treatments. The development of novel synthetic routes to this and related pyrrolopyridine esters is also an active area of research in organic chemistry. nbuv.gov.ua
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 853685-78-6 sigmaaldrich.com |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol sigmaaldrich.com |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-6-5-10-3-2-7(6)11-8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHGKNJPPTUPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1h Pyrrolo 3,2 C Pyridine 2 Carboxylate
Synthetic Routes from Pyrrole (B145914) Precursors
Building the pyridine (B92270) ring onto an existing pyrrole core is a fundamental strategy for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold. This approach leverages the rich chemistry of the pyrrole ring to introduce substituents that can undergo cyclization to form the fused pyridine ring.
One notable method involves the palladium-catalyzed intramolecular oxidative coupling of N-allyl-pyrrolo-2-carboxamides. In a study, this transformation was shown to produce a mixture of pyrrolo[2,3-c]pyridinones and pyrrolo[3,2-c]pyridin-4-ones. The reaction proceeds from a substituted pyrrole-2-carboxamide, which undergoes cyclization involving the pyrrole C3 position to form the desired [3,2-c] fused system. Although this yields a pyridinone derivative, it establishes the core bicyclic structure, which can be further modified to obtain the target carboxylate. researchgate.net
Another established method that can be adapted for this synthesis is the Hemetsberger indole (B1671886) synthesis, which is also applicable to azaindoles (pyrrolopyridines). This reaction thermally decomposes a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. synarchive.comwikipedia.org By substituting the aryl group with a suitably functionalized pyrrole derivative, one could theoretically construct the fused pyridine ring. The general sequence starts with an aldol-type condensation between a pyrrole-4-carboxaldehyde and an α-azidoacetate, followed by thermal decomposition of the resulting azido-propenoic ester, which leads to nitrene insertion and cyclization to furnish the pyrrolo[3,2-c]pyridine-2-carboxylate skeleton. nih.govresearchgate.netresearchgate.net
Synthetic Approaches Utilizing Pyridine Precursors
Perhaps the more common approach involves annulating a pyrrole ring onto a pre-existing, appropriately substituted pyridine molecule. A prominent example is the Leimgruber-Batcho indole synthesis, which has been successfully adapted for the synthesis of various azaindoles. buu.ac.thdurham.ac.ukclockss.orgwikipedia.org This method typically begins with a nitropicoline (methyl-nitropyridine). The methyl group is activated by the nitro group, allowing it to condense with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine. Subsequent reduction of the nitro group leads to spontaneous intramolecular cyclization and elimination to yield the pyrrole ring fused to the pyridine core. wikipedia.org
A recent, well-documented synthesis of the 1H-pyrrolo[3,2-c]pyridine core begins with 2-bromo-5-methylpyridine (B20793). nih.govnih.govsemanticscholar.org This multi-step process illustrates the construction of the pyrrole ring onto the pyridine scaffold:
Oxidation: 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide.
Nitration: The pyridine N-oxide is nitrated at the 4-position to yield 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide.
Enamine Formation: Reaction with DMFDMA converts the methyl group into a β-dimethylamino vinyl group.
Reductive Cyclization: Treatment with a reducing agent, such as iron powder in acetic acid, simultaneously reduces the nitro group and catalyzes the cyclization to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov
This intermediate, possessing the complete pyrrolopyridine framework, can then undergo further functionalization, such as carboxylation at the C2 position and subsequent esterification, to produce the final target compound.
Table 1: Key Steps in the Synthesis of 1H-pyrrolo[3,2-c]pyridine from a Pyridine Precursor
| Step | Starting Material | Reagents | Product | Reaction Type |
| 1 | 2-bromo-5-methylpyridine | m-CPBA | 2-bromo-5-methylpyridine-1-oxide | Oxidation |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2-bromo-5-methyl-4-nitropyridine 1-oxide | Nitration |
| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | DMFDMA | (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide | Enamine Formation |
| 4 | (E)-2-bromo-4-nitro-5-(2-(dimethylamino)vinyl)pyridine 1-oxide | Fe, Acetic Acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Reductive Cyclization |
Transition Metal-Catalyzed Coupling Reactions in Pyrrolopyridine Synthesis
Transition metal catalysis, particularly using palladium, plays a crucial role in the efficient synthesis and functionalization of heterocyclic systems like pyrrolopyridines. These reactions are valued for their high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize the pyrrolopyridine core. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds. In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (prepared as described in section 2.2) is subjected to a Suzuki coupling reaction. nih.govnih.govsemanticscholar.org
The reaction involves coupling the bromo-substituted pyrrolopyridine with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate. This strategy allows for the introduction of a wide array of substituents at the C6 position of the heterocyclic core. While this example functionalizes the C6 position, similar palladium-catalyzed methods, such as direct C-H activation or coupling of a halogenated C2 intermediate, could be envisioned to introduce the methyl carboxylate group required for the target molecule.
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular reactions that form one of the heterocyclic rings are a cornerstone of pyrrolopyridine synthesis. These reactions often proceed with high efficiency due to the favorable proximity of the reacting functional groups.
A notable example is the palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides. This process can be directed to form the pyrrolo[3,2-c]pyridin-4-one ring system through an oxidative coupling pathway. researchgate.net Another approach involves free-radical intramolecular cyclization, which has been used to synthesize complex, fused pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives from o-bromophenyl-substituted pyrrolylpyridinium salts, demonstrating the utility of radical-mediated ring closure. nih.govbeilstein-journals.org
The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles to form amines, carbamates, or ureas. wikipedia.orgorganic-chemistry.org While not typically used to form the heterocyclic ring itself, this reaction is a powerful tool for introducing nitrogen-based functional groups, which can be precursors for a subsequent ring-closing step.
In the context of pyrrolopyridine synthesis, a hypothetical application could involve a pyridine or pyrrole dicarboxylic acid derivative. One of the carboxylic acid groups could be selectively converted to an acyl azide. Upon heating, the Curtius rearrangement would generate an isocyanate, which could then be hydrolyzed to an amine. This newly formed amino group could then participate in an intramolecular condensation with the second carboxylic acid (or its ester) to form the fused lactam ring (a pyridinone or pyrrolone), thus completing the bicyclic system. The Darapsky degradation, a variation of the Curtius rearrangement, converts an α-cyanoester to an amino acid, showcasing a pathway where the rearrangement is a key step in a larger transformation. wikipedia.org
Table 2: General Mechanism of the Curtius Rearrangement
| Step | Description | Intermediate/Product |
| 1 | Formation of Acyl Azide | R-CO-N₃ |
| 2 | Thermal Decomposition | R-N=C=O (Isocyanate) + N₂ |
| 3 | Nucleophilic Attack | R-NH-CO-Nu (e.g., Carbamate if Nu=OR') |
| 4 | Hydrolysis (optional) | R-NH₂ (Primary Amine) |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a classic C-C bond-forming reaction and is a key step in various multicomponent reactions for heterocycle synthesis, including the Hantzsch pyridine synthesis. wikipedia.orgresearchgate.net
While direct application to the target molecule is not extensively documented, a plausible synthetic route can be constructed based on its principles. For instance, one could build the pyridine ring onto a pyrrole precursor. The synthesis could start with a pyrrole derivative containing a β-ketoester functionality, such as methyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate. A Hantzsch-type reaction could then be performed. This would involve a three-component condensation of the pyrrole β-ketoester, an aldehyde (e.g., formaldehyde (B43269) or a protected equivalent), and an ammonia (B1221849) source. The initial Knoevenagel condensation would occur between the aldehyde and the ketoester, followed by Michael addition of an enamine (formed from ammonia and another equivalent of the ketoester) and subsequent cyclization and aromatization to yield the 1H-pyrrolo[3,2-c]pyridine ring system with carboxylate groups that could be further modified.
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic routes to access the 1H-pyrrolo[3,2-c]pyridine core is a significant area of research, as this scaffold is foundational for synthesizing target molecules such as Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Recent studies have elucidated a multi-step pathway that constructs the bicyclic system from commercially available starting materials, providing a reliable method for obtaining key intermediates. nih.govsemanticscholar.org
One such pathway commences with 2-bromo-5-methylpyridine and proceeds through several key transformations to form a functionalized 1H-pyrrolo[3,2-c]pyridine core. This strategic approach involves the initial activation of the pyridine ring, followed by the construction of the fused pyrrole ring via a reductive cyclization. nih.govsemanticscholar.org
The synthetic sequence begins with the oxidation of 2-bromo-5-methylpyridine using an oxidizing agent like m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide. nih.gov This N-oxide is then subjected to nitration with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide. nih.gov The subsequent reaction of this intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide furnishes the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.gov
The crucial step in forming the pyrrolo[3,2-c]pyridine scaffold is the reductive cyclization of the enamine intermediate. This is achieved by treating it with iron powder in acetic acid at an elevated temperature. nih.gov This reaction concertedly reduces the nitro group and facilitates the intramolecular cyclization to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This bromo-substituted intermediate is a versatile precursor that can be further functionalized to introduce the desired methyl carboxylate group at the 2-position, thus leading to the target compound, this compound.
Table 1: Multi-step Synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine Core
| Step | Starting Material | Reagents and Conditions | Intermediate Product |
|---|---|---|---|
| 1 | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid | 2-bromo-5-methylpyridine-1-oxide |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming nitric acid, Sulphuric acid | 2-bromo-5-methyl-4-nitropyridine 1-oxide |
| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal, N,N-dimethylformamide | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide |
| 4 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, Acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
This synthetic strategy highlights an effective method for constructing the core 1H-pyrrolo[3,2-c]pyridine ring system, which is essential for the subsequent synthesis of this compound and its derivatives. nih.govsemanticscholar.org
Reactivity and Chemical Transformations of Methyl 1h Pyrrolo 3,2 C Pyridine 2 Carboxylate
Electrophilic and Nucleophilic Functionalization Reactions
The 1H-pyrrolo[3,2-c]pyridine scaffold possesses distinct sites for both electrophilic and nucleophilic attacks. The pyrrole (B145914) ring, being electron-rich, is the preferred site for electrophilic substitution, whereas the pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack.
Electrophilic Substitution:
Electrophilic substitution reactions on the 1H-pyrrolo[3,2-c]pyridine ring system are predicted to occur preferentially on the pyrrole moiety. The most activated position for electrophilic attack is the C3 position, analogous to the C2 position of an unsubstituted pyrrole. However, the presence of the electron-withdrawing methyl carboxylate group at the C2 position can deactivate the pyrrole ring to some extent and may influence the regioselectivity.
Common electrophilic substitution reactions applicable to pyrrole systems include nitration, sulfonation, and halogenation. For instance, halogenation can introduce substituents onto the pyrrole ring, providing a handle for further functionalization.
Interactive Data Table: Representative Electrophilic Substitution Reactions
| Reaction | Reagent | Product | Position of Substitution |
| Halogenation | N-Bromosuccinimide (NBS) | Methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C3 |
| Nitration | Nitric acid/Acetic anhydride | Methyl 3-nitro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C3 |
| Sulfonation | Sulfur trioxide pyridine complex | Methyl 3-sulfo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C3 |
Nucleophilic Functionalization:
The pyridine ring of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is the target for nucleophilic functionalization. The positions most susceptible to nucleophilic attack are C4 and C6, which are ortho and para to the ring nitrogen, respectively. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce various functional groups onto the pyridine ring, particularly if a suitable leaving group is present at these positions.
For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, at the C6 position when a halogen substituent is present. This demonstrates the feasibility of introducing new carbon-carbon bonds at this position.
Studies on Nucleophilic Substitution and Rearrangement Mechanisms
The mechanisms of nucleophilic substitution on the 1H-pyrrolo[3,2-c]pyridine ring system are of significant interest for the synthesis of functionalized derivatives.
Nucleophilic Substitution Mechanisms:
Nucleophilic aromatic substitution on the pyridine ring of this compound is expected to proceed through a Meisenheimer complex intermediate. The attack of a nucleophile at the C4 or C6 position would lead to a resonance-stabilized anionic intermediate, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. The subsequent departure of a leaving group restores the aromaticity of the pyridine ring.
Rearrangement Mechanisms:
Pyrrole-containing fused heterocyclic systems can undergo various rearrangement reactions. One notable example is the Ciamician–Dennstedt rearrangement, where a pyrrole reacts with a dihalocarbene to undergo ring expansion, forming a 3-halopyridine. While not specifically documented for this compound, this type of rearrangement is a potential transformation under appropriate conditions.
Another potential rearrangement involves the opening of the pyrrole or pyridine ring under specific reaction conditions, followed by recyclization to form a different heterocyclic scaffold. For example, ring-opening reactions of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione derivatives have been observed to yield 2,3-disubstituted pyrroles.
Oxidation Reactions and Their Synthetic Utility
The oxidation of the 1H-pyrrolo[3,2-c]pyridine ring system can lead to various products, depending on the oxidant and the reaction conditions. The pyrrole ring is generally more susceptible to oxidation than the pyridine ring.
Oxidation can result in the formation of N-oxides, where the nitrogen atom of the pyridine ring is oxidized. This transformation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For example, the N-oxide can facilitate nucleophilic substitution at the C2 and C6 positions.
Furthermore, oxidative cleavage of the pyrrole ring is a possibility under harsh conditions, leading to the formation of pyridine dicarboxylic acid derivatives. The synthetic utility of such reactions lies in the potential to introduce new functional groups or to transform the heterocyclic core into other valuable structures.
Interactive Data Table: Potential Oxidation Products
| Oxidizing Agent | Potential Product | Comments |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound 5-oxide | Oxidation of the pyridine nitrogen. |
| Potassium permanganate (B83412) (KMnO4) | Pyridine-3,4-dicarboxylic acid | Oxidative cleavage of the pyrrole ring. |
Advanced Spectroscopic and Crystallographic Characterization in Research on Methyl 1h Pyrrolo 3,2 C Pyridine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its intricate bicyclic framework.
The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to each proton in the molecule. A commercially available ¹H NMR spectrum confirms the presence of the key structural motifs. chemicalbook.com While specific chemical shift values and coupling constants for the target molecule are not extensively detailed in publicly available research, analysis of related 1H-pyrrolo[3,2-c]pyridine derivatives offers valuable comparative data for the interpretation of its spectrum. For instance, in similar structures, the pyrrole (B145914) and pyridine (B92270) ring protons resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm, with their specific shifts and multiplicities dictated by their position and coupling to neighboring protons. The methyl ester protons characteristically appear as a singlet in the upfield region, generally around δ 3.9 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Although a specific ¹³C NMR spectrum for this compound is not readily found in the cited literature, data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives can be used for predictive analysis. amazonaws.com In these analogs, the carbonyl carbon of the ester group typically resonates at a downfield chemical shift, often above δ 160 ppm. The carbons of the aromatic pyrrole and pyridine rings exhibit signals in the range of approximately δ 100 to 150 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.
Table 1: Representative ¹H NMR Data for a Related 1H-pyrrolo[3,2-c]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 9.08 | s | - |
| H-6 | 7.50 | s | - |
| H-7 | 7.43 | d | 6.7 |
| H-3 | 7.39 | d | 3.3 |
| Pyrrole CH | 6.82 | d | 3.2 |
| OCH₃ (ester) | 3.91 | s | - |
| OCH₃ (phenyl) | 3.89 | s | - |
Data is for 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and is intended for illustrative purposes. nih.gov
Table 2: Representative ¹³C NMR Data for a Related 1H-pyrrolo[3,2-c]pyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | Not reported |
| Aromatic C | 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32 |
| OCH₃ (ester) | Not reported |
| OCH₃ (phenyl) | 61.02, 56.38 |
| CH₃ (tolyl) | 20.49 |
Data is for 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and is intended for illustrative purposes. nih.gov
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry is crucial for confirming its successful synthesis and assessing its purity.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For derivatives of 1H-pyrrolo[3,2-c]pyridine, HRMS has been used to confirm the expected molecular formulas by matching the calculated mass with the experimentally observed mass, often with a precision of a few parts per million. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern of a molecule upon ionization in a mass spectrometer, typically using electron ionization (EI), provides a unique fingerprint that can be used for structural confirmation. While specific fragmentation data for this compound is not detailed in the available literature, general fragmentation pathways for related heterocyclic esters can be predicted. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For the 1H-pyrrolo[3,2-c]pyridine core, fragmentation would likely involve the cleavage of the bicyclic ring system. The stability of the resulting fragments can provide further clues about the structure of the parent molecule.
In the context of reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS allows for the separation of components in a reaction mixture followed by their detection by the mass spectrometer. This enables chemists to track the consumption of starting materials and the formation of the desired product, as well as any byproducts, in real-time. This information is critical for optimizing reaction conditions to maximize yield and purity.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M+K]⁺ | 215.02174 |
Predicted m/z values for the title compound based on its molecular formula C₉H₈N₂O₂. uni.lu
X-ray Crystallography for Precise Molecular and Co-crystal Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a molecule's structure and stereochemistry.
Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database. However, the study of crystal structures of related pyrrolopyridine derivatives can provide valuable insights into the expected molecular geometry and intermolecular interactions of the title compound. For example, X-ray diffraction studies on other pyrrolopyridine derivatives have confirmed their planar bicyclic core and have detailed the packing arrangements in the solid state, which are often stabilized by hydrogen bonding and π-π stacking interactions. mdpi.com
The ability of this compound to form co-crystals is also an area of significant interest. Co-crystallization involves combining the target molecule with a suitable co-former to generate a new crystalline solid with potentially improved physicochemical properties, such as solubility and stability. The nitrogen atoms in the pyridine ring and the carbonyl group of the ester function in this compound are potential sites for hydrogen bonding, making it a good candidate for co-crystal formation with various co-formers, including carboxylic acids and other hydrogen bond donors. The determination of the crystal structure of such co-crystals would not only confirm the structure of the parent molecule but also provide a detailed understanding of the non-covalent interactions that govern the co-crystal assembly.
Should a suitable single crystal of this compound or one of its co-crystals be obtained, X-ray diffraction analysis would yield a wealth of structural data, which could be presented in a crystallographic information file (CIF). This data would include the unit cell parameters, space group, and atomic coordinates, providing an unequivocal structural proof.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of Methyl 1h Pyrrolo 3,2 C Pyridine 2 Carboxylate
Quantum Chemical Analyses of Electronic Structure and Reactivity
While specific quantum chemical analyses for Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate are not extensively detailed in publicly accessible literature, the electronic characteristics of the parent 1H-pyrrolo[3,2-c]pyridine scaffold provide a foundational understanding of its electronic structure and reactivity. Density Functional Theory (DFT) is a prevalent computational method for such explorations.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's reactivity. For the 1H-pyrrolo[3,2-c]pyridine core, the HOMO is characteristically dispersed across the electron-rich pyrrole (B145914) ring, suggesting this moiety's susceptibility to electrophilic attack. In contrast, the LUMO is generally situated on the electron-deficient pyridine (B92270) ring, marking it as the probable site for nucleophilic attack.
Electrostatic Potential Maps
Electrostatic potential (ESP) maps offer a visual depiction of a molecule's charge distribution. In the case of the 1H-pyrrolo[3,2-c]pyridine scaffold, the ESP map would display a region of negative potential (conventionally colored red) localized around the nitrogen atom of the pyridine ring, signifying its basicity and capacity to function as a hydrogen bond acceptor. The NH group of the pyrrole ring would present a region of positive potential (typically colored blue), underscoring its role as a hydrogen bond donor. The methyl carboxylate substituent would introduce further polarization, with the carbonyl oxygen atom acting as a site of negative potential.
Reactivity Descriptors
Hypothetical Reactivity Data Table
To illustrate the anticipated electronic properties, the following table presents hypothetical data based on DFT calculations for a comparable small heterocyclic molecule. It is important to note that these are not experimentally determined values for this compound.
| Parameter | Hypothetical Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electrophilic attack |
| LUMO Energy | -1.2 eV | Region of nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Moderate kinetic stability |
| Dipole Moment | 2.5 D | Polar nature of the molecule |
Theoretical Elucidation of Reaction Mechanisms
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be accomplished via several synthetic pathways, and computational studies can offer significant insights into the associated reaction mechanisms. While a dedicated theoretical investigation into the synthesis of this compound is not presently available, the probable mechanisms can be inferred from analogous synthetic strategies for this scaffold.
A prevalent method for constructing the pyrrolo[3,2-c]pyridine system involves the cyclization of suitably substituted pyridine precursors. A feasible route, for instance, could entail the reaction of a 3-amino-4-halopyridine with an appropriate three-carbon synthon to form the pyrrole ring.
Plausible Reaction Pathway and Intermediates
A hypothetical reaction sequence that could be elucidated through computational methods is as follows:
N-Alkylation/Arylation: The initial step could involve the reaction of a 3-aminopyridine (B143674) derivative with a reactant that provides the carbon framework for the pyrrole ring.
Intramolecular Cyclization: This represents a critical step where the pyrrole ring is formed. Computational studies, likely employing DFT, could model the transition state of this cyclization to ascertain the activation energy and the reaction's feasibility. Such calculations would help in determining whether the reaction follows a concerted or a stepwise mechanism.
Aromatization: The final step would involve the elimination of a leaving group or a rearrangement to yield the aromatic pyrrolo[3,2-c]pyridine core.
Transition State Analysis
A fundamental component of theoretical elucidation is the characterization of transition states. For the intramolecular cyclization step, computational chemists would identify the transition state geometry and perform frequency calculations to verify it as a genuine first-order saddle point (i.e., possessing exactly one imaginary frequency). The energy of this transition state relative to the reactants would furnish the activation barrier for the reaction.
Solvent Effects
Computational models can also integrate the influence of the solvent on the reaction mechanism. The application of implicit or explicit solvent models can provide a more precise depiction of the reaction energetics within a condensed phase.
Hypothetical Reaction Energetics Table
The subsequent table outlines a hypothetical energy profile for a key cyclization step in the synthesis, as might be determined from DFT calculations.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.0 |
| Intermediate | -5.0 |
| Products | -15.0 |
This hypothetical data implies a thermodynamically favorable reaction with a moderate activation barrier.
Molecular Modeling and Simulation for Structure-Activity Relationship (SAR) Predictions
Molecular modeling techniques are crucial for elucidating the structure-activity relationships (SAR) of biologically active molecules, including derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds have been explored as potential agents for various therapeutic targets, and computational studies are pivotal in guiding the design of more potent and selective analogs. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies seek to formulate a mathematical correlation between the chemical structure and the biological activity of a series of compounds. For 1H-pyrrolo[3,2-c]pyridine derivatives, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized. These methods produce contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities are either favorable or detrimental to biological activity. researchgate.net
For instance, a CoMFA study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives might indicate that:
A sterically large and electropositive substituent at a particular position on the pyridine ring enhances biological activity.
An electronegative and hydrogen bond accepting group on the pyrrole ring is advantageous.
Molecular Docking
Molecular docking is a computational method that predicts the most favorable orientation of a ligand when it binds to a target protein. For 1H-pyrrolo[3,2-c]pyridine derivatives that function as enzyme inhibitors, docking studies can uncover the key interactions between the ligand and the protein's active site. These interactions frequently include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic representation of the ligand-protein complex over a period of time. An MD simulation of this compound bound to its target would enable an assessment of the stability of the binding mode predicted by docking. It can also elucidate the role of water molecules in mediating the interaction and provide insights into conformational changes that might occur upon ligand binding.
Illustrative SAR Data Table
The following table exemplifies the type of data that might be generated in a SAR study of 1H-pyrrolo[3,2-c]pyridine derivatives, where different substituents at various positions result in changes in biological activity.
| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | H | H | 500 |
| 2 | CH3 | H | 250 |
| 3 | H | COOCH3 | 100 |
| 4 | CH3 | COOCH3 | 50 |
This hypothetical data suggests that a methyl group at the R1 position and a methyl carboxylate group at the R2 position are beneficial for the observed activity.
Biological and Pharmacological Research Applications of Methyl 1h Pyrrolo 3,2 C Pyridine 2 Carboxylate and Its Derivatives
Inhibition of Protein Kinases
The 1H-pyrrolo[3,2-c]pyridine scaffold, a key structural component of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, has been identified as a privileged structure in the development of protein kinase inhibitors. nih.govacs.org Kinases play a crucial role in cellular signaling pathways, and their aberrant activity is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govjst.go.jpnih.gov Consequently, derivatives of this scaffold have been extensively investigated as targeted therapeutic agents. Research has particularly focused on their potential to inhibit specific kinases involved in cell cycle regulation and immune responses, such as Monopolar Spindle 1 (MPS1) and Janus Kinase 3 (JAK3). nih.govjst.go.jp
Research on Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition
The protein kinase MPS1 is a critical component of the spindle assembly checkpoint, a crucial mechanism that ensures proper chromosome segregation during cell division. nih.govacs.org MPS1 is frequently overexpressed in various human cancers and is associated with chromosomal instability, making it a significant target in oncology. nih.govresearchgate.net PTEN-deficient breast tumor cells, in particular, show a strong dependence on MPS1 for survival. nih.govacs.org In this context, the 1H-pyrrolo[3,2-c]pyridine scaffold has served as a foundation for the discovery and optimization of potent and selective MPS1 inhibitors. nih.govacs.org
The development of MPS1 inhibitors from the 1H-pyrrolo[3,2-c]pyridine series has been heavily guided by structure-based drug design. nih.govacs.org Starting from an initial, nonselective, and metabolically unstable high-throughput screening (HTS) hit, medicinal chemistry programs have utilized X-ray crystallography to understand how these compounds bind to the MPS1 kinase domain. acs.org This structural insight allowed for the rational optimization of the scaffold. acs.org
For example, modifications to the aniline (B41778) and C-2 heterocycle portions of the pyrrolopyridine scaffold were guided by the binding mode observed in early co-crystal structures. acs.org The goal of these optimization efforts was to enhance potency against MPS1 while improving selectivity over other kinases. acs.org This led to the development of advanced compounds, such as CCT251455, which demonstrated a significant increase in both potency and selectivity. nih.govacs.org This optimized compound was found to stabilize an inactive conformation of MPS1, with the activation loop arranged in a way that is incompatible with the binding of ATP and substrate peptides. nih.govacs.org
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity in various cancer cell lines. nih.govnih.gov The potency of these compounds is often evaluated through in vitro kinase assays and cellular assays that measure the inhibition of MPS1 autophosphorylation and cell proliferation. acs.org
A series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and tested against the A375P human melanoma cell line. nih.gov Many of these compounds showed superior activity compared to the multi-kinase inhibitor Sorafenib. nih.govnih.gov Certain derivatives exhibited high potency with IC₅₀ values in the nanomolar range. nih.gov Further testing of the most potent compounds against a panel of nine melanoma cell lines at the National Cancer Institute (NCI) confirmed their significant antiproliferative effects. nih.govnih.gov
Below is a table summarizing the antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against the A375P melanoma cell line.
| Compound | IC₅₀ (nM) against A375P | Selectivity vs. NIH3T3 Fibroblasts |
| 8b | Nanomolar range | Higher selectivity |
| 8g | Nanomolar range | Higher selectivity |
| 9a | Nanomolar range | Not specified |
| 9b | Nanomolar range | Higher selectivity |
| 9c | Nanomolar range | Higher selectivity |
| 9d | Nanomolar range | Higher selectivity |
| 9e | Nanomolar range | Not specified |
| Sorafenib | Micromolar range | Not specified |
Data sourced from multiple studies. nih.gov
Co-crystallographic studies have been instrumental in elucidating the binding mode of 1H-pyrrolo[3,2-c]pyridine derivatives within the ATP-binding pocket of MPS1. acs.org X-ray crystal structures of MPS1 in complex with these inhibitors have confirmed the specific interactions that contribute to their potency and selectivity. acs.org
For instance, the crystal structure of MPS1 with an early oxazole-based inhibitor confirmed the expected hinge-binding motif and showed that a C-2-methoxy substituent on the aniline ring was positioned in a small hydrophobic pocket lined by residues Lys529, Ile531, Gln541, and the gatekeeper residue Cys604. acs.org
The crystal structure of the highly optimized inhibitor CCT251455 bound to MPS1 revealed that the compound stabilizes the activation loop in an inactive conformation. acs.org This conformation physically blocks the binding site for ATP and protein substrates, effectively shutting down kinase activity. acs.org The electron density from an Fₒ – Fₒ omit map, contoured at 3σ, provided unambiguous evidence for the ligand's position and its hydrogen bond interactions within the kinase domain. acs.org
Targeting Janus Kinase 3 (JAK3) for Immunomodulation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a pivotal role in cytokine-mediated signal transduction. jst.go.jpnih.gov Specifically, JAK3 is predominantly expressed in hematopoietic cells and is critical for the development and function of T cells. jst.go.jp This makes it an attractive target for the treatment of autoimmune diseases and organ transplant rejection. jst.go.jpnih.gov While much of the research has focused on the related 1H-pyrrolo[2,3-b]pyridine scaffold, the findings provide crucial insights into the potential of pyrrolopyridine derivatives for JAK3 inhibition. jst.go.jpnih.gov
Achieving selectivity for JAK3 over other highly homologous JAK family members is a significant challenge in drug design. mdpi.com Structure-activity relationship (SAR) studies on pyrrolopyridine derivatives have identified key structural features that govern their inhibitory activity and selectivity against JAK3. jst.go.jp
Research on 1H-pyrrolo[2,3-b]pyridine derivatives revealed that the introduction of a carbamoyl (B1232498) group at the C5-position and a substituted cycloalkylamino group at the C4-position of the scaffold were critical for enhancing JAK3 inhibitory activity. jst.go.jpnih.gov For example, compound 14a , which lacked an N-methyl group at the C4-position, showed a more than 100-fold increase in JAK3 inhibitory activity compared to a similar compound with the methyl group present. jst.go.jp This modification, however, also increased activity against JAK1 and JAK2, though some selectivity for JAK3 was maintained. jst.go.jp Further optimization led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. jst.go.jpnih.gov Docking studies suggested that the C5-carbamoyl group can form an intramolecular hydrogen bond, helping to maintain an active conformation within the JAK3 binding site. jst.go.jp
Below is a table summarizing the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against JAK family kinases.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 11a | >10000 | >10000 | 1600 |
| 14a | 60 | 90 | 14 |
| 14c | 44 | 110 | 11 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. jst.go.jp
Research on Impact on T-cell Proliferation and Cytokine Signaling Pathways
While direct studies on this compound's effect on T-cell proliferation are not extensively documented, research into related pyrrolopyridine derivatives points towards significant immunomodulatory potential that can influence T-cell activity and cytokine signaling. This influence is primarily suggested through the inhibition of key proteins in immune signaling cascades, such as Toll-like receptors (TLRs) and FMS kinase.
Toll-like receptors are crucial for initiating innate immune responses, which in turn shape the adaptive immune response involving T-cells. Certain pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of TLR7, TLR8, and TLR9. By blocking these receptors, such compounds can potentially modulate the production of inflammatory cytokines that drive T-cell differentiation and proliferation.
Furthermore, the inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, by pyrrolo[3,2-c]pyridine derivatives has demonstrated anti-inflammatory effects. nih.govnih.gov FMS kinase is vital for the proliferation and survival of macrophages. nih.gov Macrophages are key antigen-presenting cells that interact closely with T-cells to initiate and direct adaptive immune responses. By targeting macrophages, these compounds can indirectly influence the cytokine environment and T-cell activation pathways. For instance, research on a potent pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor showed significant activity in bone marrow-derived macrophages (BMDM), suggesting a role in controlling inflammatory disorders like rheumatoid arthritis where T-cells also play a crucial part. nih.govnih.gov
Investigations into Other Kinase Targets (e.g., PI3Ks, SYK, FLT3)
Derivatives of the pyrrolopyridine scaffold have been extensively studied as inhibitors of various protein kinases that are critical in cell signaling and are often dysregulated in diseases like cancer.
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). nih.gov Several studies have focused on developing pyrrolopyridine derivatives as FLT3 inhibitors. One study on pyrrolo[3,2-c]pyridine derivatives identified a compound, 1r , that inhibited FMS kinase with high potency (IC₅₀ = 30 nM) and also showed secondary activity against the FLT3-D835Y mutant, with 42% inhibition at a 1 µM concentration. nih.gov More targeted research on other isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has yielded potent FLT3 inhibitors. nih.gov For example, compound CM5 from this class demonstrated significant inhibition against both wild-type FLT3 and the FLT3-ITD mutant, with IC₅₀ values of 0.75 μM and 0.64 μM in MOLM-13 and MV4-11 human AML cell lines, respectively. nih.gov
Phosphoinositide 3-kinases (PI3Ks) and Spleen Tyrosine Kinase (SYK): These kinases are involved in cellular processes like proliferation and survival and are targets in cancer and inflammatory diseases. Research into pyrrolo[3,4-c]pyridine derivatives has identified potent inhibitors of these kinases. mdpi.com One derivative, 21a (a 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivative), showed high affinity for PI3Kγ and inhibited monocyte chemotaxis with an IC₅₀ of 270 nM. mdpi.com Another compound from a series of 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones, TAK-659 (22a) , was found to be a potent inhibitor of both SYK and FLT3, and it has entered clinical trials for treating advanced solid tumors and lymphoma. mdpi.com
| Compound Class | Target Kinase | Key Derivative | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | FMS | 1r | 30 nM | nih.gov |
| Pyrrolo[3,2-c]pyridine | FLT3 (D835Y) | 1r | 42% inhibition @ 1 µM | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | FLT3-ITD (cellular) | CM5 | 0.64 µM (MV4-11 cells) | nih.gov |
| Pyrrolo[3,4-c]pyridine-3,6-dione | PI3Kγ | 21a | 270 nM (cellular) | mdpi.com |
| Pyrrolo[3,4-c]pyridin-3-one | SYK / FLT3 | TAK-659 (22a) | Potent dual inhibitor | mdpi.com |
Antimicrobial and Antiviral Activity Research
The pyrrolopyridine framework is a key component in the development of novel agents to combat infectious diseases, showing promise against bacterial and viral pathogens.
Antimycobacterial Activity: Studies on Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
The enzyme enoyl-acyl carrier protein reductase (InhA) is a crucial target in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. InhA is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. mdpi.com Derivatives of pyrrolo[3,4-c]pyridine-3-one have been synthesized and evaluated as direct inhibitors of InhA. mdpi.com This direct inhibition is advantageous as it can bypass the resistance mechanisms that affect prodrugs like isoniazid. In one study, several derivatives exhibited significant inhibitory activity against InhA and potent growth inhibition of M. tuberculosis. The most active compounds in this series displayed IC₅₀ values against the InhA enzyme in the range of 4.5–9.5 µM and a minimum inhibitory concentration (MIC) against the bacterium of less than 25 µM. mdpi.com
| Compound Class | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives | InhA (M. tuberculosis) | IC₅₀ | 4.5–9.5 µM | mdpi.com |
| MIC | <25 µM | mdpi.com |
Antiviral Efficacy Research: HIV-1 and Respiratory Syncytial Virus (RSV) Inhibition
Pyrrolopyridine derivatives have demonstrated notable efficacy against viral pathogens, particularly Human Immunodeficiency Virus-1 (HIV-1) and Respiratory Syncytial Virus (RSV).
HIV-1 Inhibition: Researchers have developed pyrrolo[3,4-c]pyridine derivatives as inhibitors of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. nih.gov One study reported a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives with potent anti-HIV-1 activity. The most active compound, 12j , showed an effective concentration (EC₅₀) of 1.65 µM. nih.gov More recently, a patent described a pyrrolopyridine compound with extremely potent antiviral activity against the wild-type HIV-1 NL4-3 strain, exhibiting an EC₅₀ value of 0.00068 µM in human T-cell leukemia MT-4 cells. bioworld.com
RSV Inhibition: RSV is a major cause of lower respiratory tract infections. A series of imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives were found to have potent anti-RSV activity. mdpi.com These compounds act as direct and selective RSV fusion inhibitors. The most promising derivative, 13a , exhibited excellent bioavailability and a favorable pharmacokinetic profile, leading to its selection as a preclinical candidate for treating RSV infections. mdpi.com
| Compound Class | Virus | Key Derivative | Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| Pyrrolo[3,4-c]pyridine-4-carboxylate | HIV-1 | 12j | 1.65 µM | nih.gov |
| Pyrrolopyridine derivative | HIV-1 | Cpd 17 | 0.00068 µM | bioworld.com |
| Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one | RSV | 13a | Selected for preclinical studies | mdpi.com |
Research into Metabolic Disorder Interventions
The structural versatility of pyrrolopyridines has also been leveraged in the search for treatments for metabolic disorders such as type 2 diabetes.
Antidiabetic Activity: Studies on Glucose Uptake Stimulation and GPR119 Agonism
Research has explored two main avenues for the antidiabetic potential of pyrrolopyridine derivatives: direct stimulation of glucose uptake and agonism of G protein-coupled receptor 119 (GPR119).
Glucose Uptake Stimulation: A study on 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives found that they could effectively reduce blood glucose levels. mdpi.comresearchgate.net These compounds work by stimulating the uptake of glucose into muscle and fat cells, thereby increasing insulin (B600854) sensitivity. nih.govresearchgate.net
GPR119 Agonism: GPR119 is a receptor found predominantly in pancreatic β-cells and intestinal L-cells. nih.gov Its activation leads to the secretion of insulin and incretin (B1656795) hormones like GLP-1, making it an attractive target for type 2 diabetes therapies. nih.gov A series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were developed as novel and potent GPR119 agonists. nih.gov The most promising compound, 8a , exhibited an EC₅₀ of 0.016 µM in a human GPR119 assay and showed good bioavailability in rats (95%). nih.gov Although high plasma protein binding prevented its in vivo efficacy assessment for diabetes, the study highlighted the potential of this chemical scaffold. nih.gov
| Compound Class | Mechanism of Action | Key Derivative | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Stimulation of glucose uptake | - | Increased insulin sensitivity | - | nih.govresearchgate.net |
| Pyrrolo[3,4-c]pyridine-1,3-dione | GPR119 Agonism | 8a | EC₅₀ (human GPR119) | 0.016 µM | nih.gov |
Mechanistic Studies of Analgesic and Sedative Properties
Research into derivatives of the pyrrolopyridine scaffold has identified significant analgesic and sedative potential. dntb.gov.uanih.gov Specifically, studies on new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated notable activity in established experimental models of pain and sedation. dntb.gov.uanih.gov While the precise molecular mechanisms for these effects are not yet fully elucidated, the results provide a strong basis for further investigation. nih.gov
The analgesic properties of these compounds have been confirmed in both the "hot plate" test, which measures response to thermal stimuli, and the "writhing" test, an indicator of visceral pain. nih.gov In the writhing test, all tested imides showed greater activity than aspirin, with two compounds exhibiting analgesic effects comparable to morphine. dntb.gov.uanih.gov However, in the hot plate test, the analgesic effects were less pronounced for most of the tested compounds. nih.gov
Sedative properties were evaluated by observing the inhibition of locomotor activity in mice. nih.govnih.gov All of the new imide derivatives significantly inhibited locomotor activity, and some also prolonged the duration of thiopental-induced sleep, indicating a central nervous system depressant effect. dntb.gov.uanih.gov
Structure-activity relationship (SAR) studies have begun to shed light on the chemical features influencing these biological activities. nih.gov Key findings from these analyses include:
Influence of Alkoxy Substituents: The type of alkoxy substituent on the pyridine (B92270) ring plays a decisive role in the potency of the analgesic effect. Compounds with a methoxy (B1213986) group are generally more active than their ethoxy counterparts. nih.gov
Role of the Amine Residue: A phenylpiperazine moiety was a common amine residue in the more active compounds, particularly those with an unsubstituted phenyl ring. nih.gov The introduction of substituents on the phenyl ring or replacement of the phenylpiperazine group with other cyclic amines like morpholine (B109124) tended to diminish analgesic activity. nih.gov
Alkyl Linker Length: The length of the alkyl chain connecting the pyrrole (B145914) ring and the amine residue also impacts analgesic potency. nih.gov
Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the "Writhing" Test
| Compound | ED₅₀ (mg/kg) | Reference Drug | ED₅₀ (mg/kg) |
|---|---|---|---|
| Derivative 9 | 3.25 | Morphine | 2.44 |
| Derivative 11 | 3.67 | ||
| All Tested Derivatives (8-15) | 3.25–19.2 | Aspirin | 39.15 |
Investigation of Anti-inflammatory Pathways, Including COX-2 Modulation
The anti-inflammatory potential of pyrrolopyridine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory pharmaceuticals. nih.gov At least two isoforms, COX-1 and COX-2, are known, with COX-2 playing a major role in inflammatory processes and associated pain. nih.gov
Studies on a novel series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives revealed that these compounds could potentially inhibit both COX-1 and COX-2. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds were found to be similar to that of meloxicam, a known NSAID. nih.gov Molecular docking studies were conducted to understand the binding interactions within the active sites of the cyclooxygenase enzymes, suggesting that the inhibitory activity is due to the formation of a complex between the compound and the enzyme. nih.gov
Further research into other pyrrole derivatives has explored the development of dual COX-2 and lipoxygenase (LOX) inhibitors. mdpi.com This approach is based on the rationale that selectively inhibiting only one pathway could shift arachidonic acid metabolism towards the other, potentially leading to undesirable side effects. mdpi.com In one study, novel pyrrole–cinnamate hybrids were developed that presented a promising combination of in vitro LOX and COX-2 inhibitory activities. mdpi.com The most potent of these hybrids demonstrated significant COX-2 inhibition with low micromolar IC₅₀ values. mdpi.com
COX-2 Inhibitory Activity of Pyrrole Derivatives
| Compound Class | Specific Compound | IC₅₀ (μM) | Reference Drug | Activity Note |
|---|---|---|---|---|
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Series of derivatives | Similar to Meloxicam | Meloxicam | Potentially inhibits both COX-1 and COX-2. nih.gov |
| Pyrrole–cinnamate hybrids | Hybrid 5 | 0.55 | Indomethacin | Stronger anti-COX-2 activity than indomethacin. mdpi.com |
| Hybrid 6 | 7.0 | Exhibited promising dual COX-2/LOX inhibition. mdpi.com |
Antithrombotic Research: Mechanism of Platelet Aggregation Inhibition
A series of pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their potential as antithrombotic agents. nih.gov These compounds were designed as isosteres of ticlopidine, a known antiplatelet drug. nih.gov In vitro evaluations demonstrated their ability to inhibit the aggregation of human platelet-rich plasma induced by adenosine (B11128) 5'-diphosphate (ADP). nih.gov Structure-activity relationship studies indicated that the antiplatelet effects of these pyrrolo[3,2-c]pyridine derivatives are related to their lipophilicity. nih.gov
The mechanism of platelet aggregation is a complex process. While the specific pathway for the pyrrolo[3,2-c]pyridine derivatives is still under full investigation, the inhibition of ADP-induced aggregation points to an interaction with purinergic receptors on the platelet surface, similar to the mechanism of ticlopidine. Further research into other heterocyclic compounds has shown that a common mechanism for inhibiting platelet aggregation involves suppressing the activation of glycoprotein (B1211001) (GP) IIa/IIIb receptors. accscience.com The activation of these receptors is a final common pathway that allows platelets to bind to fibrinogen, leading to aggregation. accscience.com It is plausible that certain pyrrolopyridine derivatives could also exert their effects through this pathway.
Identification and Elucidation of Novel Biological Targets and Mechanisms of Action
Beyond their roles in inflammation, pain, and thrombosis, derivatives of the pyrrolopyridine scaffold have been identified as potent modulators of novel biological targets, opening avenues for new therapeutic applications, particularly in oncology.
One area of significant interest is in the field of epigenetics. A series of 1H-pyrrolo[2,3-c]pyridin derivatives were designed and synthesized as potent inhibitors of Lysine-specific demethylase 1 (LSD1). nih.gov LSD1 is a key enzyme in the epigenetic regulation of various cancers, making it a promising therapeutic target. nih.gov Biological evaluations showed these compounds to be selective and reversible LSD1 inhibitors with nanomolar enzymatic IC₅₀ values, exhibiting potent antiproliferative activity against acute myelogenous leukemia (AML) cell lines. nih.gov
Another novel mechanism involves the disruption of the cellular cytoskeleton. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed as inhibitors that bind to the colchicine-binding site on tubulin. nih.gov Microtubules are critical for cell mitosis, and their disruption is a successful strategy in cancer therapy. nih.gov The lead compound from this series potently inhibited tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in several cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov
Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs). rsc.orgrsc.org Abnormal activation of the FGFR signaling pathway is a critical driver in various types of tumors. rsc.org Structure-based design led to the identification of compounds that showed potent inhibitory activity against FGFR1, 2, and 3, leading to the inhibition of cancer cell proliferation, migration, and invasion. rsc.orgrsc.org
Novel Biological Targets of Pyrrolopyridine Derivatives
| Derivative Scaffold | Biological Target | Mechanism of Action | Therapeutic Potential | Observed Activity |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridin | Lysine-specific demethylase 1 (LSD1) | Selective and reversible enzyme inhibition. nih.gov | Acute Myelogenous Leukemia (AML) | Nanomolar enzymatic IC₅₀ values. nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-binding site) | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. nih.gov | Cancer | IC₅₀ values from 0.12 to 0.21 μM against various cancer cell lines. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptors (FGFR1, 2, 3) | Enzyme inhibition. rsc.orgrsc.org | Cancer | FGFR1 IC₅₀ = 7 nM; FGFR2 IC₅₀ = 9 nM; FGFR3 IC₅₀ = 25 nM. rsc.orgrsc.org |
Comparative Analysis of this compound and Related Scaffolds
The therapeutic potential of nitrogen-containing heterocyclic compounds has long been a cornerstone of medicinal chemistry. Among these, the pyrrolopyridine scaffold, also known as azaindole, has emerged as a "privileged structure" due to its presence in numerous biologically active molecules and approved pharmaceuticals. The pyrrolopyridine framework, which consists of a pyrrole ring fused to a pyridine ring, can exist in several isomeric forms depending on the position of the nitrogen atom in the pyridine ring and the fusion orientation. This article focuses on this compound, exploring its relationship with isomeric scaffolds and strategies for its chemical modification to enhance biological activity.
Future Research Directions and Translational Perspectives
Development of Innovative Synthetic Methodologies
While established methods such as the Suzuki cross-coupling reaction have been effectively used to synthesize various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the future of drug discovery necessitates the development of more efficient, sustainable, and diverse synthetic strategies. nih.gov Future research should prioritize methodologies that allow for rapid and controlled access to a wider chemical space of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate analogs.
Key areas for development include:
Advanced Catalytic Systems: Exploring novel metal catalysts (e.g., palladium, copper, ruthenium) and ligands could lead to milder reaction conditions, higher yields, and improved functional group tolerance. acs.org This includes developing C-H activation strategies to directly functionalize the pyrrolopyridine core, bypassing the need for pre-functionalized starting materials like bromo-derivatives. nih.gov
Flow Chemistry and Automation: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including enhanced safety, scalability, and reproducibility. Automated synthesis platforms can accelerate the generation of compound libraries, enabling more rapid structure-activity relationship (SAR) studies.
Diversity-Oriented Synthesis (DOS): Implementing DOS strategies will be crucial for creating structurally complex and diverse libraries of pyrrolopyridine derivatives. This approach focuses on generating a wide range of molecular skeletons from a common starting point, increasing the probability of discovering novel biological activities.
Photoredox and Electrochemical Catalysis: These modern synthetic techniques offer green and efficient alternatives to traditional methods. They can enable unique chemical transformations and functionalizations of the pyrrolopyridine scaffold that are not accessible through conventional thermal reactions.
Expansion of Biological Target Identification and Validation
Research has demonstrated that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold act as potent inhibitors of tubulin polymerization and FMS kinase. tandfonline.comnih.gov These findings provide a strong foundation for their development as anticancer agents. However, the full therapeutic potential of this chemical class is likely broader. Future investigations should aim to systematically identify and validate new biological targets to expand their therapeutic applications.
Promising avenues for exploration include:
Kinase Profiling: A comprehensive screening of derivatives against a broad panel of human kinases is warranted. FMS kinase is just one member of a large family of enzymes, many of which are validated cancer targets. nih.gov This could uncover novel and selective inhibitors for other receptor tyrosine kinases or cytoplasmic kinases involved in oncogenic signaling.
Epigenetic Targets: The structural features of the pyrrolopyridine core make it a candidate for interacting with epigenetic modulators, such as histone demethylases (e.g., LSD1) or methyltransferases. Recent studies have highlighted other pyrrolopyridine isomers as potent LSD1 inhibitors, suggesting this could be a fruitful area of investigation for the pyrrolo[3,2-c]pyridine scaffold as well. nih.govmdpi.com
Chemoproteomics and Target Deconvolution: Employing advanced chemical biology techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can help identify the direct binding partners of this compound derivatives within the cellular proteome. This unbiased approach can uncover entirely new mechanisms of action and therapeutic targets.
| Target Class | Specific Target | Therapeutic Area | Rationale for Exploration | Reference |
|---|---|---|---|---|
| Cytoskeletal Proteins | β-Tubulin (Colchicine Site) | Oncology | Demonstrated activity of derivatives as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. | nih.govtandfonline.com |
| Receptor Tyrosine Kinases | FMS (CSF-1R) | Oncology, Inflammatory Diseases | Derivatives have shown potent and selective inhibitory effects against FMS kinase. | nih.govmdpi.com |
| Kinases (Broad Panel) | Other Tyrosine and Serine/Threonine Kinases | Oncology, Immunology | The scaffold is well-suited for kinase inhibition; broad screening could identify novel, high-value targets. | nih.gov |
| Epigenetic Modulators | LSD1, HDACs, etc. | Oncology | Structural similarity to other heterocyclic compounds known to inhibit epigenetic targets. | nih.gov |
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational chemistry is an indispensable tool in modern drug discovery. While molecular modeling has already been used to understand how 1H-pyrrolo[3,2-c]pyridine derivatives bind to the colchicine (B1669291) site of tubulin, a more profound integration of advanced computational techniques can significantly streamline the discovery and optimization process. tandfonline.comtandfonline.com
Future directions should involve:
High-Throughput Virtual Screening (HTVS): Using the known active conformations of existing ligands, large virtual libraries of novel pyrrolopyridine derivatives can be screened against the three-dimensional structures of validated targets (e.g., tubulin, FMS kinase) to prioritize compounds for synthesis.
Artificial Intelligence and Machine Learning (AI/ML): AI/ML models can be trained on existing SAR data to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new, unsynthesized analogs. This can guide the design of compounds with improved potency and drug-like properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these compounds interact with their biological targets over time. This technique can reveal key information about binding stability, conformational changes, and the role of water molecules in the binding pocket, offering deeper insights than static docking models.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate understanding of binding interactions, particularly those involving catalysis or covalent bond formation, QM/MM methods can be employed. This approach treats the active site with high-level quantum mechanics while the rest of the protein is handled by more efficient molecular mechanics.
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydrolysis of methyl 4-chloro derivatives (e.g., methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) using aqueous NaOH in ethanol at 45°C yields carboxylate intermediates, which can be acidified to recover the free acid or further functionalized . Key parameters include:
- Catalyst System : t-BuBrettPhosPdG3 with t-BuBrettPhos ligand for Buchwald-Hartwig amination or alkoxylation .
- Solvent : THF or toluene/THF mixtures (0.4 M concentration) .
- Temperature : 80–120°C for 12–22 hours .
- Workup : Trituration with EtOAc or column chromatography (0–80% EtOAc in cyclohexane) .
Q. How can purification challenges arising from tautomeric equilibria be addressed?
Methodological Answer: Tautomerism in pyrrolopyridine derivatives complicates NMR characterization. To mitigate this:
- Derivatization : Introduce non-labile substituents (e.g., methyl or trifluoroethoxy groups) to stabilize the tautomeric form. For instance, methylation at the N1 position (as in 1-methyl derivatives) simplifies NMR interpretation .
- Low-Temperature NMR : Conduct experiments at reduced temperatures (e.g., 0°C) to slow tautomeric interconversion.
- X-ray Crystallography : Resolve ambiguity via crystal structure determination, as demonstrated for TrkA kinase inhibitors containing analogous scaffolds .
Advanced Research Challenges
Q. How can computational methods guide structural optimization for biological activity?
Methodological Answer:
- Molecular Docking : Use Glide docking (Schrödinger Suite) to predict binding poses against target proteins. This method combines systematic ligand sampling with OPLS-AA force field optimization, achieving <1 Å RMSD accuracy in 50% of cases .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity. For example, trifluoroethoxy groups enhance metabolic stability in kinase inhibitors .
- ADMET Prediction : Employ QSAR models to assess solubility (e.g., logP <3) and cytochrome P450 interactions.
Q. How to resolve contradictory spectroscopic data during characterization?
Methodological Answer: Contradictions in NMR or HPLC-MS data often arise from residual solvents, tautomerism, or byproducts. Strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 275.0579 [M+H]+ for trifluoroethoxy derivatives) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton/carbon signals. For example, cross-peaks between H7 and C2 resolve pyrrole-pyridine connectivity .
- HPLC Purity Analysis : Ensure >95% purity via gradient elution (e.g., YMC-Triart C18 column, 0.1% formic acid/acetonitrile) .
Q. What strategies enable regioselective functionalization at the C4 position?
Methodological Answer:
- Directed Metallation : Use Pd-catalyzed C–H activation with directing groups (e.g., carboxylate esters) to install substituents .
- Halogen Exchange : Replace chloride with alkoxy/amino groups via SNAr reactions. For example, Cs2CO3 and trifluoroethanol yield 4-trifluoroethoxy derivatives .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., N1 with Boc groups) to direct functionalization .
Q. How to analyze stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1 N HCl (24 h, 60°C), 0.1 N NaOH (24 h, 60°C), and H2O2 (3%, 8 h) to identify degradation products via LC-MS.
- Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (heating rate: 10°C/min) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reaction yields across literature reports?
Methodological Answer: Yield variations often stem from differences in:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
